3-Methoxy-1-methylpyridin-2-one
Overview
Description
3-Methoxy-1-methylpyridin-2-one is a heterocyclic compound with a pyridine ring substituted with a methoxy group at the 3-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-methylpyridin-2-one typically involves the reaction of 3-hydroxy-1-methylpyridin-2-one with a methylating agent such as dimethyl sulfate or methyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a methoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-methylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridinones, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Methoxy-1-methylpyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-methylpyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-2-methyl-1H-pyridin-4-one
- 3-Methoxy-1-methylpyridin-2(1H)-one
Uniqueness
3-Methoxy-1-methylpyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds
Biological Activity
3-Methoxy-1-methylpyridin-2-one is a heterocyclic compound characterized by a pyridine ring with a methoxy group at the 3-position and a methyl group at the 1-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The minimum inhibitory concentration (MIC) values for some common pathogens are summarized in the following table:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 3.6 |
Escherichia coli | 0.1 |
Bacillus subtilis | 2.7 |
Salmonella typhimurium | 0.4 |
These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent . Studies have indicated that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. The exact mechanism of action is still under investigation but may involve interactions with specific molecular targets relevant to inflammatory responses .
The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors within cellular pathways. For instance, it may act as an inhibitor or modulator of certain kinases involved in inflammation and microbial resistance . Further studies are necessary to elucidate these mechanisms fully.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing its effects on clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound significantly inhibited bacterial growth at low concentrations, supporting its potential use in clinical settings for treating infections caused by these pathogens .
Research on Anti-inflammatory Properties
Another research effort focused on assessing the anti-inflammatory effects of this compound in vitro. The findings indicated that treatment with this compound resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory processes. This suggests that the compound may have therapeutic potential for conditions characterized by chronic inflammation .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Unique Features | Biological Activity |
---|---|---|
3-Methoxy-2-methyl-1H-pyridin-4-one | Different substitution pattern | Moderate antimicrobial activity |
3-Methoxy-1-methylpyridin-2(1H)-one | Similar structure but different biological profile | Limited research; potential anti-cancer |
This comparison highlights how variations in substitution can lead to different biological activities, making this compound particularly interesting for further exploration.
Properties
IUPAC Name |
3-methoxy-1-methylpyridin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-5-3-4-6(10-2)7(8)9/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNKQLNIOAHLIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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